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Compound of Interest

[2,2'-Bithiophene]-5,5'-
Compound Name:
dicarboxaldehyde

Cat. No.: B188401

IUPAC Name: thieno[3,2-b]thiophene-2,5-dicarboxylic acid Molecular Formula: CsHa04S2 CAS
Number: 18646-81-6

This guide focuses on thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a key dithiophene
compound. While the molecular formula C10HeO2S2 was initially specified, thieno[3,2-
b]thiophene-2,5-dicarboxylic acid (CsH404S2) is a more extensively documented and
scientifically significant derivative of the dithiophene core, serving as a foundational building
block in various research applications, including drug development and materials science. This
document provides a comprehensive overview of its synthesis, characterization, and
applications for researchers, scientists, and drug development professionals.

Physicochemical and Biological Activity Data

The following table summarizes key quantitative data for thieno[3,2-b]thiophene-2,5-
dicarboxylic acid and some of its derivatives.
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Experimental Protocols

Synthesis of Thieno[3,2-b]Jthiophene-2,5-dicarboxylic
Acid

A versatile method for synthesizing the thieno[3,2-b]thiophene core involves the reaction of 3-

nitrothiophene-2,5-dicarboxylates with sulfur nucleophiles, followed by cyclization.[3][5] A
detailed protocol for a related synthesis is described below.

Synthesis of Dimethyl 3-(Alkylthio)thiophene-2,5-dicarboxylates as precursors:

e Reduction of Disulfide: In a round-bottom flask, dissolve the starting disulfide derivative in
DMF. Add NaBHa to the solution and stir at 75°C for 15 minutes to achieve reduction.

e Quenching: Quench the excess NaBHa by carefully adding methanol.

o Alkylation: Add an appropriate alkylating agent to the reaction mixture and stir for 20 minutes
at room temperature.

o Work-up: Extract the product with a suitable organic solvent, dry over anhydrous MgSOa,
and concentrate under reduced pressure.

Purification: Purify the crude product by crystallization or column chromatography.

Base-promoted Cyclization to form the Thieno[3,2-b]thiophene core:

Reaction Setup: In a flask, suspend the purified 3-(alkylthio)thiophene-2,5-dicarboxylate
precursor in a suitable solvent such as a mixture of toluene and methanol.

» Addition of Base: Add a base, for example, Mg(OMe)2, to the suspension.
e Reaction Conditions: Heat the reaction mixture at 90°C for 2 hours.

 Acidification: After cooling, acidify the reaction mixture to precipitate the thieno[3,2-
b]thiophene derivative.

« |solation: Isolate the product by filtration, wash with water, and dry.
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Characterization Methods

The synthesized compounds are typically characterized using a variety of analytical
techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to determine
the chemical structure of the compounds.[3]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to
confirm the molecular weight and elemental composition.[3]

« Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in
the molecule.[1]

o Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the
compound.[1]

o Melting Point Analysis: Used to determine the purity of the synthesized compounds.[3]

Applications in Drug Development and Signaling
Pathways

Derivatives of the thieno[3,2-b]thiophene core have shown significant promise in drug
discovery, particularly as modulators of key signaling pathways.

GPR35 Agonism

Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists of the G
protein-coupled receptor 35 (GPR35).[4] GPR35 is an orphan receptor that is implicated in
various physiological and pathological processes, making it an attractive target for drug
development.

Activation of GPR35 by these agonists can lead to the recruitment of 3-arrestin, a key event in
G protein-coupled receptor signaling that can lead to receptor desensitization and
internalization, as well as initiating distinct signaling cascades.
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Caption: GPR35 signaling pathway activated by a thieno[3,2-b]thiophene derivative.

EGFR Inhibition

Thieno[2,3-b]thiophene derivatives, isomeric to the main compound of this guide, have been
investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR
is a crucial signaling protein that, when dysregulated, can lead to uncontrolled cell growth and
cancer. Inhibiting its kinase activity is a validated strategy in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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